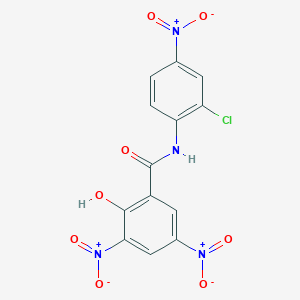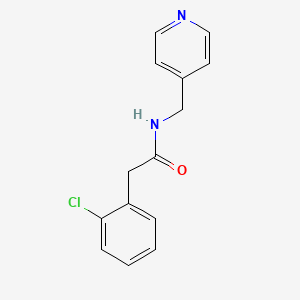
N-(2-chloro-4-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide is a complex organic compound characterized by the presence of multiple nitro groups and a chloro substituent on its aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide typically involves the nitration of aniline derivatives followed by acylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to introduce the nitro groups. The chloro substituent is usually introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chloro-4-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro substituent can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of dinitrobenzoic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
N-(2-chloro-4-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which N-(2-chloro-4-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide exerts its effects involves interactions with specific molecular targets. The nitro groups and the chloro substituent can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-4-nitrophenol
- 2-chloro-5-nitrophenol
- 4-chloro-2-nitrophenol
- 2,6-dichloro-4-nitrophenol
Uniqueness
N-(2-chloro-4-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple nitro groups and a chloro substituent allows for diverse chemical transformations and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H7ClN4O8 |
|---|---|
Poids moléculaire |
382.67 g/mol |
Nom IUPAC |
N-(2-chloro-4-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H7ClN4O8/c14-9-4-6(16(21)22)1-2-10(9)15-13(20)8-3-7(17(23)24)5-11(12(8)19)18(25)26/h1-5,19H,(H,15,20) |
Clé InChI |
JRMYZKZSIAKQRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B15153053.png)
![Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(4-propoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B15153057.png)
![2-(2-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B15153063.png)
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B15153064.png)
![N-(4-butylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B15153071.png)
![3-hydroxy-4-(4-methoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15153076.png)
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B15153080.png)
![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B15153081.png)
![Methyl 3-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B15153084.png)
![1-{2-[(2-fluorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine](/img/structure/B15153089.png)
![2-(4-phenylmethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B15153104.png)
![Propyl 5-{[(2-chlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15153111.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B15153118.png)
